molecular formula C10H8BrN B1343792 5-Bromo-4-methylisoquinoline CAS No. 651310-24-6

5-Bromo-4-methylisoquinoline

Cat. No.: B1343792
CAS No.: 651310-24-6
M. Wt: 222.08 g/mol
InChI Key: TYIXPGHNBIZJTL-UHFFFAOYSA-N
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Description

5-Bromo-4-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrroloisoquinolines

5-Bromo-4-methylisoquinoline is utilized in the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing its role as a precursor in the formation of complex heterocyclic compounds. The reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes affords stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines in good yields. This application demonstrates its value in generating structures of interest in medicinal chemistry and material science L. Voskressensky, A. V. Listratova, A. V. Bolshov, Oksana V. Bizhko, T. Borisova, A. Varlamov (2010). Tetrahedron Letters, 51, 840-842.

Antagonist Synthesis for AMPA Receptor

The compound is pivotal in the synthesis of competitive AMPA receptor antagonists, as detailed in the synthesis of SPD 502. This research outlines the importance of 5-Bromoisoquinoline in generating compounds that can modulate receptor activity, highlighting its potential in neuropharmacology and the development of therapeutics for neurological disorders Geng Min (2011). Chinese Journal of Pharmaceuticals.

Development of Antitumor Agents

A study on the design, docking, and synthesis of novel indeno[1,2-c]isoquinolines for antitumor agent development illustrates the application of this compound derivatives as topoisomerase I inhibitors. This application showcases the role of such compounds in cancer research, particularly in identifying new therapeutic agents that can inhibit DNA topoisomerases, enzymes crucial for cell division W. Cho, Q. Le, Hue Thi My Van, Kwang Youl Lee, B. Kang, Eung-Seok Lee, S. Lee, Y. Kwon (2007). Bioorganic & medicinal chemistry letters, 17(13), 3531-4.

Synthesis of Tetrahydroisoquinoline Derivatives

In another application, this compound is essential in synthesizing tetrahydroisoquinoline derivatives, which have shown potential as σ receptors ligands. Such research is crucial in developing novel compounds for neurological and psychiatric disorders, indicating the versatility and significance of this compound in medicinal chemistry R. Xu, J. Lever, S. Z. Lever (2007). Bioorganic & Medicinal Chemistry Letters.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-methylisoquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress responses . This can lead to changes in the production of reactive oxygen species and impact cellular health. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, it can bind to DNA and RNA, potentially affecting their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites. This can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . For instance, studies in rodents have shown that high doses of this compound can cause liver and kidney damage . Additionally, threshold effects have been observed, where a specific dosage range is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and potential toxicity. Additionally, the distribution of this compound within different tissues can vary, leading to tissue-specific effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. It can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

5-bromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXPGHNBIZJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621091
Record name 5-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651310-24-6
Record name Isoquinoline, 5-bromo-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651310-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylisoquinoline
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Synthesis routes and methods

Procedure details

4-Methylisoquinoline (0.1 ml, synthesized according to the method described in Tetrahedron. Lett. 34, 45, 7239 (1993)) was dissolved in concentrated sulfuric acid (1 ml), then added with N-bromosuccinimide (125 mg) with ice cooling and stirred for 2 hours. The reaction mixture was added with 28% aqueous ammonia (5 ml) and extracted twice with dichloromethane (10 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=50:1) to obtain the title compound (108 mg).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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125 mg
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reactant
Reaction Step Two
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5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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